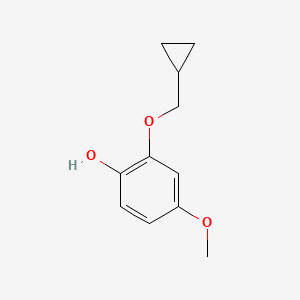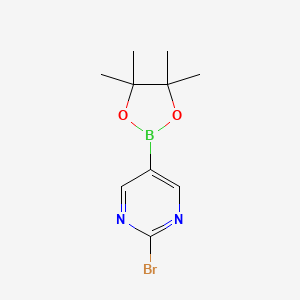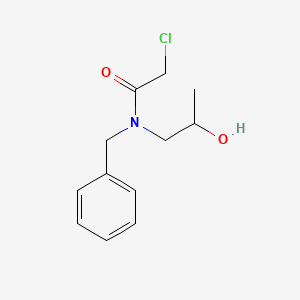
6-Cyano-3-hydroxy-5-(thiophen-2-yl)picolinic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Cyano-3-hydroxy-5-(thiophen-2-yl)picolinic acid is a heterocyclic compound that features a picolinic acid core substituted with a cyano group, a hydroxy group, and a thiophene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 6-Cyano-3-hydroxy-5-(thiophen-2-yl)picolinic acid typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the thiophene ring: This can be achieved through the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester.
Introduction of the cyano group: This step can be performed using cyanoacetylation reactions, where cyanoacetanilide derivatives are treated with various reagents to introduce the cyano group.
Formation of the picolinic acid core: This involves cyclization reactions that form the pyridine ring, followed by functionalization to introduce the hydroxy group.
Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Types of Reactions:
Oxidation: The hydroxy group in the compound can undergo oxidation to form a ketone.
Reduction: The cyano group can be reduced to an amine under suitable conditions.
Substitution: The thiophene ring can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Electrophiles such as halogens or nitro groups can be introduced using reagents like halogens or nitrating agents.
Major Products:
Oxidation: Formation of 6-Cyano-3-oxo-5-(thiophen-2-yl)picolinic acid.
Reduction: Formation of 6-Amino-3-hydroxy-5-(thiophen-2-yl)picolinic acid.
Substitution: Various substituted derivatives depending on the electrophile used.
Applications De Recherche Scientifique
6-Cyano-3-hydroxy-5-(thiophen-2-yl)picolinic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Potential use in the development of bioactive molecules due to its structural similarity to natural products.
Industry: Utilized in the development of organic semiconductors and other advanced materials.
Mécanisme D'action
The mechanism of action of 6-Cyano-3-hydroxy-5-(thiophen-2-yl)picolinic acid depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of the cyano and hydroxy groups allows for hydrogen bonding and other interactions with biological macromolecules, which can influence its activity.
Comparaison Avec Des Composés Similaires
6-Cyano-3-hydroxy-5-(phenyl)picolinic acid: Similar structure but with a phenyl ring instead of a thiophene ring.
6-Cyano-3-hydroxy-5-(furan-2-yl)picolinic acid: Similar structure but with a furan ring instead of a thiophene ring.
Uniqueness: 6-Cyano-3-hydroxy-5-(thiophen-2-yl)picolinic acid is unique due to the presence of the thiophene ring, which imparts distinct electronic and steric properties. This can influence its reactivity and interactions with other molecules, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C11H6N2O3S |
|---|---|
Poids moléculaire |
246.24 g/mol |
Nom IUPAC |
6-cyano-3-hydroxy-5-thiophen-2-ylpyridine-2-carboxylic acid |
InChI |
InChI=1S/C11H6N2O3S/c12-5-7-6(9-2-1-3-17-9)4-8(14)10(13-7)11(15)16/h1-4,14H,(H,15,16) |
Clé InChI |
SRQRUQGXQPVNJM-UHFFFAOYSA-N |
SMILES canonique |
C1=CSC(=C1)C2=CC(=C(N=C2C#N)C(=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[4-Fluoro-6-(trifluoromethyl)pyridin-2-YL]ethanone](/img/structure/B14849195.png)
![(2-[(2-Phenylethyl)amino]pyrimidin-5-YL)boronic acid](/img/structure/B14849207.png)









![2-[2-Chloro-3-(trifluoromethyl)pyridin-4-YL]ethanamine](/img/structure/B14849260.png)


